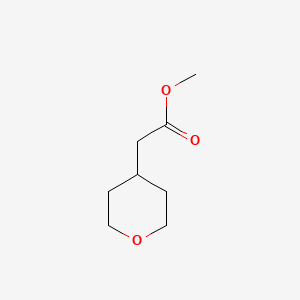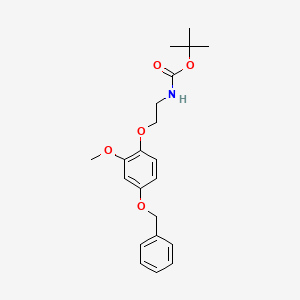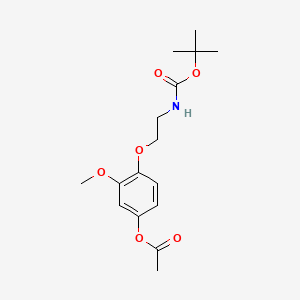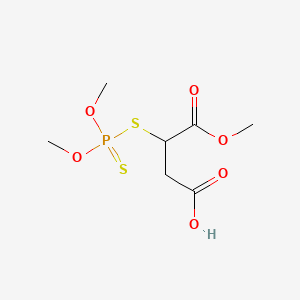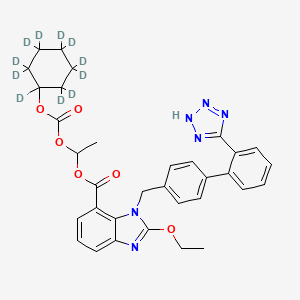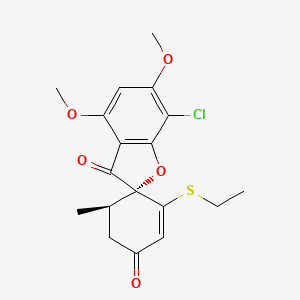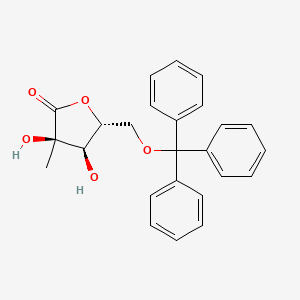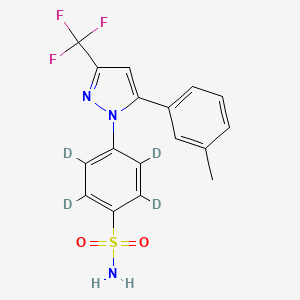
Tigecyclin-Pentacyclus-Analog, Technische Qualität
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tigecycline Pentacyclic Analog, Technical Grade, is a derivative of tigecycline, a glycylcycline antibiotic. This compound is part of the tetracycline family and is known for its broad-spectrum antibacterial activity. It is particularly effective against multidrug-resistant bacteria, making it a valuable tool in the fight against antibiotic resistance .
Wissenschaftliche Forschungsanwendungen
Tigecycline Pentacyclic Analog has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the study of tetracycline derivatives.
Biology: Employed in microbiological studies to investigate the mechanisms of antibiotic resistance.
Industry: Applied in the pharmaceutical industry for the production of high-purity antibiotic compounds.
Wirkmechanismus
Target of Action
Tigecycline Pentacyclic Analog, Technical Grade primarily targets bacterial ribosomes . It inhibits protein translation in bacteria by binding to the 30S ribosomal subunit . This action prevents the entry of amino-acyl tRNA molecules into the A site of the ribosome, thereby preventing the incorporation of amino acid residues into elongating peptide chains .
Mode of Action
The compound interacts with its targets by binding to the 30S ribosomal subunit of the bacteria . This binding blocks the entry of amino-acyl tRNA molecules into the A site of the ribosome, which in turn prevents the incorporation of amino acid residues into elongating peptide chains . This interaction disrupts protein synthesis, leading to the inhibition of bacterial growth .
Biochemical Pathways
Tigecycline Pentacyclic Analog, Technical Grade affects the protein synthesis pathway in bacteria . By binding to the 30S ribosomal subunit, it disrupts the normal process of protein translation . This disruption affects the downstream effects of protein synthesis, leading to the inhibition of bacterial growth .
Pharmacokinetics
Tigecycline Pentacyclic Analog, Technical Grade exhibits linear pharmacokinetics . It is rapidly distributed and has a large volume of distribution, indicating extensive tissue penetration . The major route of elimination of tigecycline is through the feces, primarily as unchanged drug .
Result of Action
The molecular and cellular effects of Tigecycline Pentacyclic Analog, Technical Grade’s action result in the inhibition of bacterial growth . By disrupting protein synthesis, the compound prevents the bacteria from producing essential proteins, which leads to the inhibition of bacterial growth .
Safety and Hazards
Tigecycline may cause an allergic skin reaction, serious eye irritation, and may damage fertility or the unborn child . It is recommended to obtain special instructions before use, avoid breathing dust/fume/gas/mist/vapors/spray, and wear protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
Tigecycline Pentacyclic Analog, Technical Grade, plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound interacts with bacterial ribosomes, inhibiting protein synthesis by binding to the 30S ribosomal subunit. This binding prevents the incorporation of amino acid residues into elongating peptide chains, effectively halting bacterial growth. Additionally, Tigecycline Pentacyclic Analog, Technical Grade, interacts with efflux pumps and ribosomal protection proteins, which are mechanisms that bacteria use to resist tetracycline antibiotics .
Cellular Effects
Tigecycline Pentacyclic Analog, Technical Grade, exerts various effects on different cell types and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. In mammalian cells, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Tigecycline Pentacyclic Analog, Technical Grade, can induce apoptosis in cancer cells by inhibiting mitochondrial protein synthesis and disrupting cellular energy production . This compound also affects the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its cytotoxic effects.
Molecular Mechanism
The molecular mechanism of action of Tigecycline Pentacyclic Analog, Technical Grade, involves its binding interactions with bacterial ribosomes. By binding to the 30S ribosomal subunit, the compound inhibits the translation process, preventing the synthesis of essential proteins required for bacterial survival . Additionally, Tigecycline Pentacyclic Analog, Technical Grade, can inhibit the activity of efflux pumps and ribosomal protection proteins, which are common resistance mechanisms in bacteria. This inhibition enhances the compound’s antibacterial efficacy and reduces the likelihood of resistance development.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tigecycline Pentacyclic Analog, Technical Grade, can change over time due to factors such as stability, degradation, and long-term cellular effects. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods or under suboptimal conditions . Long-term studies have shown that Tigecycline Pentacyclic Analog, Technical Grade, can have sustained effects on cellular function, including prolonged inhibition of protein synthesis and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of Tigecycline Pentacyclic Analog, Technical Grade, vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant toxicity. At higher doses, Tigecycline Pentacyclic Analog, Technical Grade, can cause adverse effects such as hepatotoxicity and nephrotoxicity . These toxic effects are dose-dependent and highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Tigecycline Pentacyclic Analog, Technical Grade, is involved in several metabolic pathways, including glucuronidation and amide hydrolysis followed by N-acetylation . These metabolic processes are essential for the compound’s elimination from the body and can influence its pharmacokinetics and pharmacodynamics. The compound’s interactions with metabolic enzymes and cofactors can also affect metabolic flux and metabolite levels, further impacting its biological activity.
Transport and Distribution
The transport and distribution of Tigecycline Pentacyclic Analog, Technical Grade, within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported into bacterial cells via specific uptake mechanisms, enhancing its antibacterial activity . In mammalian cells, Tigecycline Pentacyclic Analog, Technical Grade, can accumulate in mitochondria, where it exerts its cytotoxic effects by inhibiting mitochondrial protein synthesis and disrupting cellular energy production.
Subcellular Localization
Tigecycline Pentacyclic Analog, Technical Grade, exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized in the cytoplasm and mitochondria of cells, where it interacts with ribosomes and mitochondrial proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific cellular compartments. The subcellular localization of Tigecycline Pentacyclic Analog, Technical Grade, is crucial for its biological activity and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tigecycline Pentacyclic Analog involves multiple steps, starting from the basic tetracycline structure. The process includes the addition of a glycyclamide moiety to the 9-position of minocycline, which is a key step in the synthesis . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations.
Industrial Production Methods
Industrial production of Tigecycline Pentacyclic Analog follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Tigecycline Pentacyclic Analog undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Minocycline: Another tetracycline derivative with similar antibacterial properties.
Doxycycline: A widely used tetracycline antibiotic with a broad spectrum of activity.
Oxytetracycline: An older tetracycline antibiotic used in various applications.
Uniqueness
Tigecycline Pentacyclic Analog is unique due to its enhanced activity against multidrug-resistant bacteria and its ability to circumvent common resistance mechanisms. This makes it a valuable compound in both research and clinical settings .
Eigenschaften
CAS-Nummer |
1268494-40-1 |
|---|---|
Molekularformel |
C27H32N4O9 |
Molekulargewicht |
556.572 |
InChI |
InChI=1S/C27H32N4O9/c1-24(2,3)29-9-15(32)30-12-8-13(31(4)5)11-6-10-7-14-26(39)20(35)17(22(28)37)21(36)27(14,40)25(10,23(26)38)19(34)16(11)18(12)33/h8,10,14,29,33,36,39-40H,6-7,9H2,1-5H3,(H2,28,37)(H,30,32)/t10-,14+,25+,26+,27-/m0/s1 |
InChI-Schlüssel |
FBVQSWIWHMQLGD-IMIHRQKRSA-N |
SMILES |
CC(C)(C)NCC(=O)NC1=C(C2=C(CC3CC4C5(C3(C2=O)C(=O)C4(C(=O)C(=C5O)C(=O)N)O)O)C(=C1)N(C)C)O |
Synonyme |
(1S,4aR,4bR,10aR,11aS)-9-(Dimethylamino)-7-[[2-[(1,1-dimethylethyl)amino]acetyl]amino]-1,2,4a,5,10,10a,11,11a-octahydro-1,4,4a,6-tetrahydroxy-2,5,12-trioxo-1,4b-methano-4bH-benzo[b]fluorene-3-carboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


